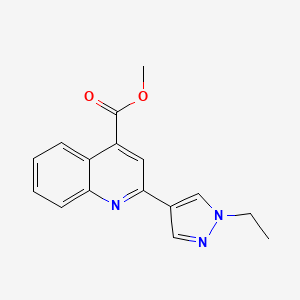

methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(1-ethylpyrazol-4-yl)quinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-3-19-10-11(9-17-19)15-8-13(16(20)21-2)12-6-4-5-7-14(12)18-15/h4-10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAOSQDYOWHRFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate typically involves the condensation of quinoline derivatives with pyrazole derivatives. One common method involves the reaction of 6-bromo-4-chloroquinoline-3-carboxamide with 1-ethyl-1H-pyrazole under tetrahydrofuran solvent medium . The reaction conditions often include the use of a base such as sodium hydroxide and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Synthetic Methodologies

The compound is synthesized via three primary routes:

Friedländer Condensation

This method involves reacting o-aminobenzophenone derivatives with pyrazolones under acidic conditions. Key steps include:

-

Reagents : Anthranilic acid derivatives, 1-ethylpyrazolone, and catalytic acetic acid

-

Conditions : Reflux in ethylene glycol (180–200°C, 12–24 hours)

Table 1: Friedländer Reaction Variants

| Starting Material | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| o-Aminoacetophenone | H2SO4 | 180 | 45 |

| 5-Chloro-2-aminobenzophenone | Polyphosphoric acid | 200 | 72 |

| Anthranilaldehyde | Clay-supported | Microwave-assisted | 85 |

Esterification of Carboxylic Acid Precursors

The methyl ester is formed via acid-catalyzed esterification of 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid:

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the carboxylic acid derivative under basic conditions:

-

Reagents : NaOH (2 M), H2O/THF (1:1)

-

Conditions : Reflux, 4 hours

-

Mechanism : Nucleophilic acyl substitution at the ester carbonyl

Pyrazole Ring Modifications

The 1-ethyl group on the pyrazole can undergo alkylation or dealkylation:

-

Ethyl Group Removal : Treatment with HI (48%) at 100°C yields 2-(1H-pyrazol-4-yl)quinoline-4-carboxylate .

-

N-Alkylation : Reacts with methyl iodide in DMF/K2CO3 to form quaternary ammonium salts .

Quinoline Core Reactivity

-

Electrophilic Substitution : Nitration at C3 using HNO3/H2SO4 introduces a nitro group .

-

Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the quinoline ring to tetrahydroquinoline .

Comparative Reactivity with Analogues

Table 2: Reactivity Comparison with Structural Analogues

Key trends:

Scientific Research Applications

Biological Activities

Methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antiviral Activity

Research indicates that quinoline derivatives, including this compound, show promising antiviral properties. For instance, modifications to the quinoline structure have been linked to enhanced activity against enterovirus D68 (EV-D68), with some analogs demonstrating significant potency in inhibiting viral replication .

Antimalarial Potential

Studies have highlighted the antiplasmodial activity of quinoline derivatives against Plasmodium falciparum, the causative agent of malaria. The compound's mechanism involves inhibition of translation elongation factor 2, which is crucial for protein synthesis in the parasite . This suggests potential for development as an antimalarial agent.

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound have shown that it may inhibit cell proliferation in various cancer cell lines. The unique structural features contribute to its ability to interact with biological targets involved in cancer progression.

Case Studies

Several case studies have documented the applications of this compound:

- Antiviral Research : A study demonstrated that specific modifications to quinoline structures significantly increased antiviral potency against EV-D68. The results indicated that compounds similar to methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline derivatives could serve as lead candidates for further development .

- Antimalarial Development : In preclinical models, compounds derived from quinoline structures exhibited low nanomolar potency against P. falciparum. The research emphasized the need for further optimization to enhance pharmacokinetic profiles while maintaining efficacy .

- Cancer Therapeutics : Investigations into the anticancer properties revealed that certain structural modifications could enhance selectivity toward cancer cells while minimizing toxicity to normal cells. This opens avenues for developing targeted therapies based on this compound .

Mechanism of Action

The mechanism of action of methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Quinoline derivatives: Such as chloroquine and hydroxychloroquine, which are used as antimalarial drugs.

Pyrazole derivatives: Such as celecoxib, which is used as an anti-inflammatory drug.

Uniqueness

Methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate is unique due to its combined quinoline and pyrazole structure, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds containing only one of these heterocycles.

Biological Activity

Methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₅N₃O₂

- Molecular Weight : 281.31 g/mol

- CAS Number : 1004644-29-4

The compound features a quinoline moiety linked to a pyrazole ring, with a methyl ester functional group enhancing its solubility and reactivity in biological systems .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various pathogens through minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.30 | 0.60 |

| Candida albicans | 0.40 | 0.80 |

The compound showed excellent activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infections .

Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro assays demonstrated its cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer), SF268 (brain cancer), and NCI-H460 (lung cancer).

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| MCF7 | 3.79 | 85 |

| SF268 | 12.50 | 75 |

| NCI-H460 | 42.30 | 65 |

The compound exhibited selective cytotoxicity, indicating its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages.

Case Study 1: Antimicrobial Efficacy

A recent study reported the synthesis of several pyrazole derivatives, including this compound, which demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the structure–activity relationship (SAR), showing that modifications to the pyrazole ring could enhance antimicrobial potency .

Case Study 2: Anticancer Potential

In another investigation, the compound was screened against multiple cancer cell lines, revealing that it inhibited cell proliferation effectively. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate?

- Methodological Answer : The compound can be synthesized via cyclocondensation using ethyl acetoacetate, DMF-DMA, and substituted hydrazines to form the pyrazole ring, followed by coupling with quinoline intermediates . Alternative routes include the Biginelli reaction for multi-component synthesis or cyclization reactions using catalysts like AlCl₃ in high-boiling solvents (e.g., 1,2-dichlorobenzene at 378 K) to form fused heterocycles .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is required:

- NMR : For resolving proton environments and substituent positions (e.g., distinguishing cis/trans isomers in quinoline derivatives) .

- X-ray crystallography : To unambiguously determine bond angles, torsion angles, and crystal packing, especially when NMR data are insufficient .

- Mass spectrometry (MS) : To confirm molecular weight and fragmentation patterns .

- IR spectroscopy : For identifying functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for cyclization steps in the synthesis of quinoline-pyrazole hybrids?

- Methodological Answer : Key parameters include:

- Catalyst selection : Lewis acids like AlCl₃ are critical for intramolecular cyclization; stoichiometric ratios (e.g., 10:1 AlCl₃ to substrate) improve yields .

- Solvent effects : High-boiling solvents (e.g., 1,2-dichlorobenzene) enable prolonged heating (5–6 hours at 378 K) without decomposition .

- Temperature control : Elevated temperatures (>350 K) are often necessary to overcome activation barriers in ring-closing reactions .

Q. How can structural ambiguities arising from spectral data conflicts be resolved?

- Methodological Answer :

- Multi-technique validation : Combine NMR data with X-ray crystallography to resolve cis/trans isomerism or regiochemical uncertainties. For example, in fused quinoline systems, NMR alone may fail to distinguish substituent configurations, necessitating single-crystal X-ray analysis .

- Computational modeling : Use DFT calculations to predict NMR chemical shifts or optimize geometry for comparison with experimental data .

Q. What strategies are effective for evaluating the bioactivity of quinoline-pyrazole derivatives?

- Methodological Answer :

- In vitro antimicrobial assays : Test against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using disk diffusion or microdilution methods to determine MIC (Minimum Inhibitory Concentration) .

- Enzyme inhibition studies : Screen against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using fluorescence-based assays .

- Structure-Activity Relationship (SAR) : Modify substituents on the pyrazole or quinoline rings to assess impact on bioactivity (e.g., trifluoromethyl groups enhance lipophilicity and membrane penetration) .

Q. How can conflicting solubility or stability data be addressed during formulation studies?

- Methodological Answer :

- Co-solvent systems : Use ethanol-PEG mixtures to improve aqueous solubility .

- pH adjustment : Stabilize carboxylate groups via buffered solutions (pH 7–8) to prevent hydrolysis .

- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., sucrose) to maintain stability .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between theoretical and experimental spectral data?

- Methodological Answer :

- Error source identification : Check for impurities (e.g., unreacted starting materials) via TLC or HPLC .

- Dynamic effects : Consider temperature-dependent NMR shifts or solvent interactions that theoretical models may not account for .

- Crystal packing effects : X-ray structures may show intermolecular interactions (e.g., C–H⋯π bonds) that influence spectral properties but are absent in isolated molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.